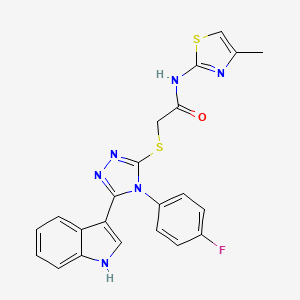

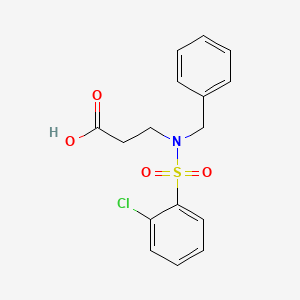

![molecular formula C16H15FN4O2 B2687259 2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2199248-46-7](/img/structure/B2687259.png)

2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring, the azetidine ring, and the pyridazine ring in separate steps, followed by their connection through the appropriate carbon atoms. The exact synthetic route would depend on the specific reactions used to form these rings and the conditions under which these reactions are carried out .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its IUPAC name and the known structures of the functional groups it contains. The benzoxazole and pyridazine rings are aromatic and planar, while the azetidine ring is a three-membered ring with angle strain .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the benzoxazole, azetidine, and pyridazine rings. These rings could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the benzoxazole, azetidine, and pyridazine rings. These rings could confer stability, rigidity, and possibly aromaticity to the molecule .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study by Frigola et al. (1995) detailed the synthesis and properties of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)-quinolones and naphthyridines with varied substituents, aimed at determining the effects of chirality on potency and in vivo efficacy relative to racemic mixtures. This research highlighted the critical importance of absolute stereochemistry in enhancing antibacterial activity and oral efficacy, specifically noting that the (3S) configuration and the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety conferred the best activity Frigola et al., 1995.

Antimicrobial and Anticancer Properties

Desai et al. (2013) synthesized new 5-arylidene derivatives containing a fluorine atom in the benzoyl group starting compound, which were evaluated for their antimicrobial screening against various bacterial and fungal strains. The presence of the fluorine atom was found essential for enhancing antimicrobial activity, showing the potential of fluorine-containing compounds in antimicrobial applications Desai et al., 2013.

Synthesis and Evaluation for Therapeutic Applications

Rajulu et al. (2014) designed and synthesized a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at the C-7 position of fluoroquinolones. These compounds were characterized and tested for their in vitro antimicrobial and anti-proliferative activity, with one compound exhibiting good antibacterial activity and others showing promising anticancer properties against various cell lines Rajulu et al., 2014.

Antioxidant and Anticancer Effects

Mistry et al. (2017) explored the azide–alkyne cycloaddition to generate hesperetin-based phenyl substituted 1,2,3-triazolyls, assessing their in vitro antioxidant and cancerous cell inhibitory prospects. This study demonstrates the potential of semi-synthetic natural product derivatives in expressing antioxidant and anticancer effects, particularly highlighting the significance of electron withdrawing and donating groups on phenyl rings attached to the triazole core Mistry et al., 2017.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2/c1-10-2-5-15(22)21(19-10)9-11-7-20(8-11)16-18-13-4-3-12(17)6-14(13)23-16/h2-6,11H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUCREWIVDORAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC4=C(O3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2687176.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2687178.png)

![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)

![4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)

![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)